molecular formula C11H6Br2N4O3 B13047694 6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Cat. No.: B13047694
M. Wt: 402.00 g/mol
InChI Key: NAGQXCSFWPAMNH-UHFFFAOYSA-N
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Description

6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one is a novel chemical entity designed for research applications in medicinal chemistry and drug discovery. This compound features a hybrid architecture combining a coumarin (chromen-2-one) core with a tetrazole ring, a structure known to confer significant biological potential. The coumarin scaffold is recognized for its diverse pharmacological properties, while the tetrazole moiety acts as a bioisostere for carboxylic acids, often improving metabolic stability and membrane penetration in lead compounds . The specific bromo and methoxy substitutions on the coumarin core are strategic, as similar halogenated and alkoxylated chromene derivatives have demonstrated potent and targeted biological activities in recent studies . Preliminary research on analogous structures indicates potential for significant antimicrobial and antitumor properties. Related benzochromene and coumarin derivatives bearing tetrazole groups have shown promising in vitro cytotoxic effects against a panel of human cancer cell lines, including HCT-116 (colon carcinoma) . Furthermore, structurally similar halogenated pyran analogues exhibit strong, broad-spectrum antimicrobial activity against multi-drug resistant pathogens such as Staphylococcus aureus (MRSA), Bacillus subtilis , and Escherichia coli , with some compounds demonstrating efficacy comparable to the antibiotic Ciprofloxacin . The proposed mechanism of action for such compounds may involve the dual inhibition of key enzymes like topoisomerases and tubulin, leading to cell cycle arrest and apoptosis in tumor cells . This product is intended for research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

Molecular Formula

C11H6Br2N4O3

Molecular Weight

402.00 g/mol

IUPAC Name

6,8-dibromo-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C11H6Br2N4O3/c1-19-9-6(12)3-4-2-5(10-14-16-17-15-10)11(18)20-8(4)7(9)13/h2-3H,1H3,(H,14,15,16,17)

InChI Key

NAGQXCSFWPAMNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C(=O)OC2=C1Br)C3=NNN=N3)Br

Origin of Product

United States

Preparation Methods

Preparation of 3-Cyano Coumarin Precursors

The starting point involves synthesizing 3-cyano-2H-chromen-2-one derivatives with appropriate substitutions:

  • Method: Condensation of substituted salicylaldehydes with malononitrile in aqueous media, catalyzed by ammonium acetate at room temperature, followed by acid treatment to form the coumarin ring.
  • Example: 6,8-Dibromo-7-methoxy-3-cyano-2H-chromen-2-one is obtained by employing 6,8-dibromo-7-methoxysalicylaldehyde in this reaction.

This step yields the nitrile-functionalized coumarin intermediate essential for tetrazole ring formation.

Detailed Preparation Procedure (Representative Example)

Step Procedure Description Conditions Yield (%) Notes
1 Synthesis of 6,8-dibromo-7-methoxy-3-cyano-2H-chromen-2-one from 6,8-dibromo-7-methoxysalicylaldehyde and malononitrile Stir at room temp with ammonium acetate catalyst; acid treatment at 75°C for 30 min ~85–90 Formation of nitrile-coumarin intermediate
2 Tetrazole ring formation via [3+2] cycloaddition Reflux with NaN3 (6 equiv) and AlCl3 (3 equiv) in anhydrous THF under argon for 5 h 96 Workup includes acid extraction, crystallization, and vacuum drying
Alternative Using ZnCl2 catalyst in THF/water (4:1) reflux for 4–7 h 55–92 Yields vary with substituents; methoxy group improves yield

Analytical and Purity Data

  • Purity: All synthesized compounds exhibit purity greater than 95% as confirmed by HPLC coupled with electrospray ionization mass spectrometry (LC/ESI-MS).
  • Characterization: High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), and infrared (IR) spectroscopy confirm the structure and substitution pattern.
  • Yields: The optimized aluminum chloride catalyzed method consistently achieves yields above 90%, with some derivatives reaching up to 97%.

Summary Table of Key Preparation Parameters

Parameter Aluminum Chloride Catalyzed Method Zinc Chloride Catalyzed Method
Catalyst AlCl3 (3 equiv) ZnCl2 (1 equiv)
Sodium Azide 6 equiv 1 equiv
Solvent Anhydrous THF THF/Water (4:1 v/v)
Temperature Reflux (~66°C) Reflux
Reaction Time 5 hours 4–7 hours
Atmosphere Argon Ambient reflux
Yield Range 85–97% 55–92%
Purity >95% (HPLC) >90% (HPLC)
Notes Requires acidic workup to remove Al3+ Moderate yields for some brominated derivatives

Research Findings and Observations

  • Electron-donating groups such as methoxy at position 7 enhance the yield of the tetrazole formation step.
  • Bromine substitution at positions 6 and 8 is compatible with the cycloaddition reaction, allowing for selective synthesis of 6,8-dibromo derivatives.
  • The aluminum chloride catalyzed method provides higher yields and cleaner products but requires careful removal of aluminum salts post-reaction.
  • Zinc chloride catalysis offers a milder alternative but may give moderate yields, especially for brominated compounds.
  • The synthetic route is robust and reproducible, suitable for scale-up and further functionalization.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of bromine atoms or other functional groups.

    Substitution: Replacement of bromine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Inhibition: Inhibiting the activity of specific enzymes.

    Activation: Activating certain receptors or signaling pathways.

    Binding: Binding to DNA or proteins, affecting their function.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Melting Point/Decomposition Key Properties/Activities References
Target Compound : 6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one 6,8-Br; 7-OCH₃; 3-tetrazole Data not reported Hypothesized bioactivity via tetrazole (carboxylic acid bioisostere) N/A
3-(5-Amino-1,3,4-thiadiazol-2-yl)-6,8-dibromo-7-hydroxy-4H-chromen-4-one 6,8-Br; 7-OH; 3-thiadiazole >300°C High thermal stability; synthesized via FeCl₃-mediated condensation
6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one 6,8-Cl; 3-(3-OCH₃-C₆H₄) Not reported MARK4 kinase inhibition (IC₅₀ = 7.8 µM); anticancer activity (HepG2 IC₅₀ = 15.9 µM)
Deoxylacarol (8-(4-hydroxy-3-methylbutoxy)-7-methoxy-2H-chromen-2-one) 7-OCH₃; 8-oxyalkyl Not reported Structural elucidation via NMR/ESIMS; natural coumarin analog
di(1H-tetrazol-5-yl) methanone oxime Tetrazole-based backbone Decomposes at 288.7°C High thermal stability; stabilized by H-bonding
3-(4-Fluoroacridin-9-yl-amino thiazol-5-yl)-2H-chromen-2-one 3-thiazole with acridine Not reported Anti-TB activity (MIC = 0.78 µg/mL)

Key Comparisons

Halogenation Effects
  • Bromine vs. Chlorinated derivatives, however, demonstrate marked kinase inhibition (e.g., MARK4 IC₅₀ = 7.8 µM) .
  • Positional Halogenation : 6,8-Dihalogenation is a common motif in bioactive coumarins, contributing to π-stacking interactions in protein binding pockets.
Oxygen Substituents
  • Methoxy (7-OCH₃) vs. Hydroxyl groups, however, facilitate hydrogen bonding, as seen in di(1H-tetrazol-5-yl) methanone oxime, which decomposes at 288.7°C due to H-bond networks .
Heterocyclic Moieties at Position 3
  • Tetrazole vs. Thiazole/Thiadiazole : The tetrazole group in the target compound acts as a carboxylic acid bioisostere, enhancing binding to metalloenzymes or receptors. Thiazole/thiadiazole-containing analogs (e.g., 3-thiadiazole coumarins) exhibit anti-mycobacterial activity (MIC = 0.5–4 µg/mL) but lack the tetrazole’s metabolic resistance .
  • Energetic Materials : Bistetrazole derivatives (e.g., compound 6 in ) achieve high densities (1.91 g cm⁻³) and detonation velocities (9017 m s⁻¹), suggesting that the target compound’s tetrazole moiety could also confer utility in materials science .

Thermal and Physicochemical Properties

  • Thermal Stability: Analogs with hydroxyl or tetrazole groups (e.g., di(1H-tetrazol-5-yl) methanone oxime) decompose at 247–288°C, while 6,8-dibromo-7-hydroxy derivatives exhibit melting points >300°C . The target compound’s methoxy group may lower thermal stability relative to hydroxylated analogs.

Biological Activity

6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class, characterized by its unique structural features, including bromine atoms and a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The compound's structure can be described as follows:

  • Bromine atoms at positions 6 and 8.
  • Methoxy group at position 7.
  • Tetrazole ring at position 3.

These functional groups contribute to its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant antiproliferative effects against various human tumor cell lines. The mechanism of action appears to involve the inhibition of specific enzymes and pathways associated with cancer cell growth.

Case Study:
In a study evaluating the compound's efficacy against breast cancer cells, it was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity (source: ).

Antimicrobial Properties

The compound also demonstrates antimicrobial properties. Its effectiveness against bacteria and fungi has been documented, suggesting potential applications in treating infections.

Research Findings:
A recent investigation highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Candida albicans, indicating its broad-spectrum antimicrobial potential (source: ).

The biological activity of this compound is thought to arise from its interactions with molecular targets such as:

  • Enzymes: The compound may act as an enzyme inhibitor, disrupting metabolic pathways essential for cell survival.
  • DNA Binding: Preliminary studies suggest that it may bind to DNA or proteins, altering their function and leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
6,8-Dibromo-7-methoxy-2H-chromen-2-oneLacks tetrazole ringSimpler structure with fewer potential interactions
7-Methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-oneLacks bromine atomsRetains tetrazole but lacks halogen reactivity
6,8-Dibromo-2H-chromen-2-oneLacks both methoxy group and tetrazole ringMore reactive due to absence of stabilizing groups

The presence of both bromine atoms and the tetrazole ring in this compound potentially confers distinct biological activities compared to these similar compounds.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Bromination at specific positions.
  • Formation of the tetrazole ring through cyclization reactions.
  • Purification processes to achieve high yield and purity.

Optimizing these conditions is crucial for enhancing biological activity and ensuring reproducibility in research settings (source: ).

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